molecular formula C10H12ClNO2 B1184734 3-chloro-N-(3-hydroxypropyl)benzamide

3-chloro-N-(3-hydroxypropyl)benzamide

Cat. No.: B1184734
M. Wt: 213.661
InChI Key: NTRXCOXPDWBGCU-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-hydroxypropyl)benzamide is a benzamide derivative characterized by a 3-chlorobenzoyl group attached to a 3-hydroxypropylamine moiety. The hydroxypropyl chain introduces a flexible, polar group capable of hydrogen bonding, which can influence solubility, crystallinity, and intermolecular interactions. Structural characterization of related benzamides often employs spectroscopic methods (NMR, IR) and X-ray crystallography .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.661

IUPAC Name

3-chloro-N-(3-hydroxypropyl)benzamide

InChI

InChI=1S/C10H12ClNO2/c11-9-4-1-3-8(7-9)10(14)12-5-2-6-13/h1,3-4,7,13H,2,5-6H2,(H,12,14)

InChI Key

NTRXCOXPDWBGCU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between 3-chloro-N-(3-hydroxypropyl)benzamide and structurally related benzamide derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Interactions/Features Reference
3-Chloro-N-(3-hydroxypropyl)benzamide 3-hydroxypropyl chain 213.67 (C₁₀H₁₂ClNO₂) Flexible hydroxypropyl group enables hydrogen bonding (O-H···O/N); potential for enhanced solubility.
3-Chloro-N-(2-nitrophenyl)benzamide 2-nitro substituent on aniline ring 261.67 (C₁₃H₉ClN₂O₃) Planar amide group; weak C-H···O interactions; Cl···Cl distance = 3.943 Å.
3-Chloro-N-(3-chlorophenyl)benzamide 3-Cl on benzoyl and 3-Cl on aniline rings 266.12 (C₁₃H₉Cl₂NO) Antiparallel N-H/C=O conformation; N-H···O hydrogen bonds; dihedral angles ~30–40° between rings.
3-Chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide Furan-3-yl attached to hydroxypropyl chain 279.72 (C₁₄H₁₄ClNO₃) Additional π-π interactions via furan ring; increased molecular weight and steric bulk.
3-Chloro-N-(3-hydroxyphenyl)benzamide Hydroxyl group directly on phenyl ring 247.68 (C₁₃H₁₀ClNO₂) Reduced chain flexibility; intramolecular hydrogen bonding between -OH and amide groups.
3-Chloro-N-(dialkylcarbamothioyl)benzamide Thiourea and dialkyl groups ~598.23 (Ni complex) Square planar Ni(II) coordination (S and O donors); distorted geometry in metal complexes.

Critical Analysis

Hydrogen Bonding and Solubility: The hydroxypropyl chain in the target compound enhances hydrogen-bonding capacity compared to non-polar substituents (e.g., 3-chloro-N-(3-chlorophenyl)benzamide) . This may improve solubility in polar solvents like water or ethanol. In contrast, nitro groups (as in 3-chloro-N-(2-nitrophenyl)benzamide) introduce electron-withdrawing effects, reducing solubility but stabilizing crystal packing via weak C-H···O interactions .

Crystal Packing and Geometry :

  • The flexible hydroxypropyl chain may result in less rigid crystal structures compared to planar derivatives like 3-chloro-N-(dialkylcarbamothioyl)benzamide, which adopts a square planar geometry in nickel complexes .
  • Halogen interactions (Cl···Cl) are observed in 3-chloro-N-(2-nitrophenyl)benzamide (3.943 Å), but their absence in the hydroxypropyl derivative suggests substituent-dependent packing .

Thiourea derivatives (e.g., 3-chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide) exhibit robust intramolecular N-H···O bonds, which stabilize their conformations and may influence bioactivity .

Thermal Stability :

  • Compounds with rigid substituents (e.g., nitro or chlorophenyl groups) often display higher melting points due to stronger intermolecular forces. For example, 3-chloro-N-(2-nitrophenyl)benzamide melts at 399 K , whereas hydroxypropyl derivatives likely have lower melting points due to chain flexibility.

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